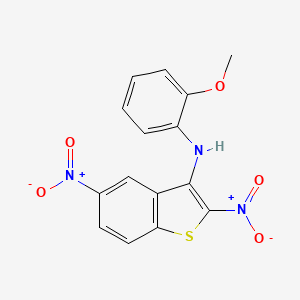
N-(2-methoxyphenyl)-2,5-dinitro-1-benzothiophen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-2,5-dinitro-1-benzothiophen-3-amine: is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of a methoxy group at the 2-position of the phenyl ring and two nitro groups at the 2 and 5 positions of the benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2,5-dinitro-1-benzothiophen-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 1-benzothiophene to introduce nitro groups at the 2 and 5 positions. This is followed by the introduction of the 2-methoxyphenyl group through a nucleophilic substitution reaction. The final step involves the amination of the intermediate compound to form the desired product. Reaction conditions often include the use of strong acids for nitration and bases for nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2,5-dinitro-1-benzothiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiophenes depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methoxyphenyl)-2,5-dinitro-1-benzothiophen-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
Its structural features make it a candidate for probing the activity of various biological targets .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. Research is ongoing to explore its efficacy in treating certain diseases and conditions .
Industry
Industrially, the compound is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2,5-dinitro-1-benzothiophen-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of nitro groups and the methoxyphenyl moiety contribute to its binding affinity and specificity. Pathways involved include oxidative stress response and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe)
- 4-Bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25B-NBOMe)
- 2-(4-Chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25C-NBOMe)
Uniqueness
N-(2-methoxyphenyl)-2,5-dinitro-1-benzothiophen-3-amine is unique due to its specific substitution pattern on the benzothiophene ring. The presence of both nitro groups and a methoxyphenyl group distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity .
Properties
Molecular Formula |
C15H11N3O5S |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2,5-dinitro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C15H11N3O5S/c1-23-12-5-3-2-4-11(12)16-14-10-8-9(17(19)20)6-7-13(10)24-15(14)18(21)22/h2-8,16H,1H3 |
InChI Key |
RRKQFDRRYVDQOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(SC3=C2C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















